

Application Note: Quantification of Carbaryl Residues by HPLC-MS/MS

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Compound of Interest

Compound Name: Carbaryl

Cat. No.: B7772274

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Introduction

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide used extensively in agriculture to protect a wide variety of crops. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Carbaryl** in food products and water. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the accurate quantification of **Carbaryl** residues.[1] This application note provides a detailed protocol for the determination of **Carbaryl** in complex matrices using a common sample preparation technique followed by HPLC-MS/MS analysis.

Principle

The method involves the extraction of **Carbaryl** from a homogenized sample using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[2][3] The sample extract is then analyzed by HPLC-MS/MS. The HPLC system separates **Carbaryl** from other matrix components on a reverse-phase C18 column.[4] The analyte is then ionized, typically using positive electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5] This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for **Carbaryl**.[5]

Experimental Protocols

Reagents and Materials

- Standards: **Carbaryl** analytical standard ($\geq 98\%$ purity).
- Solvents: HPLC or LC-MS grade acetonitrile, methanol, and ultrapure water.
- Reagents: Formic acid, ammonium formate, anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl), sodium citrate, and primary secondary amine (PSA) sorbent.[6]
- Consumables: 50 mL and 15 mL polypropylene centrifuge tubes, 0.22 μm or 0.45 μm syringe filters, HPLC vials.

Standard Solution Preparation

- Stock Solution (e.g., 100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Carbaryl** standard and dissolve in 100 mL of methanol. Store at -20°C .
- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with a suitable solvent (e.g., methanol or acetonitrile). For matrix-matched calibration, dilute the stock solution with blank matrix extract to prepare calibration standards ranging from approximately 1 to 200 $\mu\text{g/kg}$. [1][7]

Sample Preparation (QuEChERS Protocol)

This protocol is suitable for various food matrices like fruits and vegetables.[3]

- Homogenization: Weigh 10-15 g of a representative sample into a blender and homogenize.
- Extraction:
 - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.[2]
 - Add 10 mL of acetonitrile.
 - Cap the tube and shake vigorously for 1 minute.[3]
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g sodium citrate).[3]
 - Immediately shake vigorously for another 1-2 minutes.

- Centrifuge at ≥ 3000 rpm for 5 minutes.[2]
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE tube containing anhydrous MgSO_4 and PSA sorbent.
 - Vortex for 30-60 seconds.
 - Centrifuge at ≥ 3000 rpm for 5 minutes.
- Final Preparation:
 - Take an aliquot of the cleaned supernatant and filter it through a $0.22\ \mu\text{m}$ or $0.45\ \mu\text{m}$ syringe filter into an HPLC vial for analysis.[8]

Data Presentation and Results

HPLC-MS/MS Analysis

The following tables summarize typical instrumental parameters and performance data for **Carbaryl** analysis.

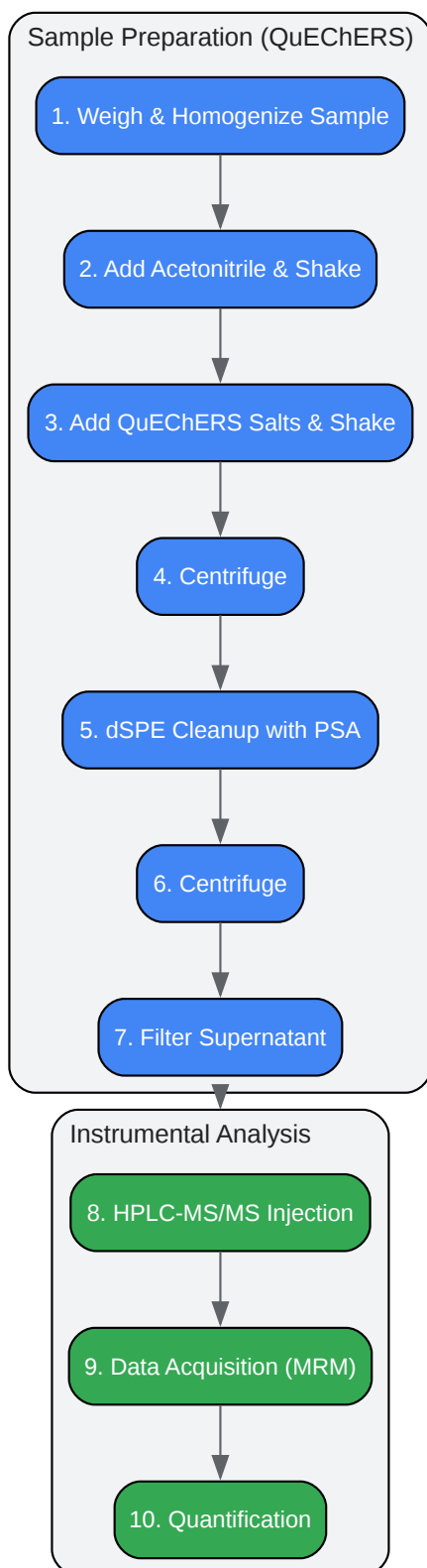
Table 1: HPLC-MS/MS Method Parameters for **Carbaryl** Quantification

Parameter	Typical Setting
HPLC System	
Column	C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, <3 μ m)[6]
Mobile Phase A	Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate[6]
Mobile Phase B	Methanol or Acetonitrile with 0.1% Formic Acid and/or 5 mM Ammonium Formate[6]
Gradient Elution	A typical gradient starts with high aqueous phase, ramps up to high organic phase, and re-equilibrates.
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	2 - 20 μ L[6]
Column Temperature	25 - 40°C
Mass Spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)[5]
Precursor Ion (Q1) [m/z]	202.1[5][6][9]
Product Ions (Q3) [m/z]	Quantifier: 145.1 / 145.3; Qualifier: 127.1[5][6][9][10]
Collision Energy (CE)	Optimized for specific instrument; typically 10-20 V for 145 m/z and 25-35 V for 127 m/z.[6][10]
Dwell Time	80 - 100 ms[6][10]
Other Parameters	Declustering Potential (DP), Entrance Potential (EP), and Collision Cell Exit Potential (CXP) are instrument-dependent and require optimization. [6]

Table 2: Method Performance and Validation Data Summary

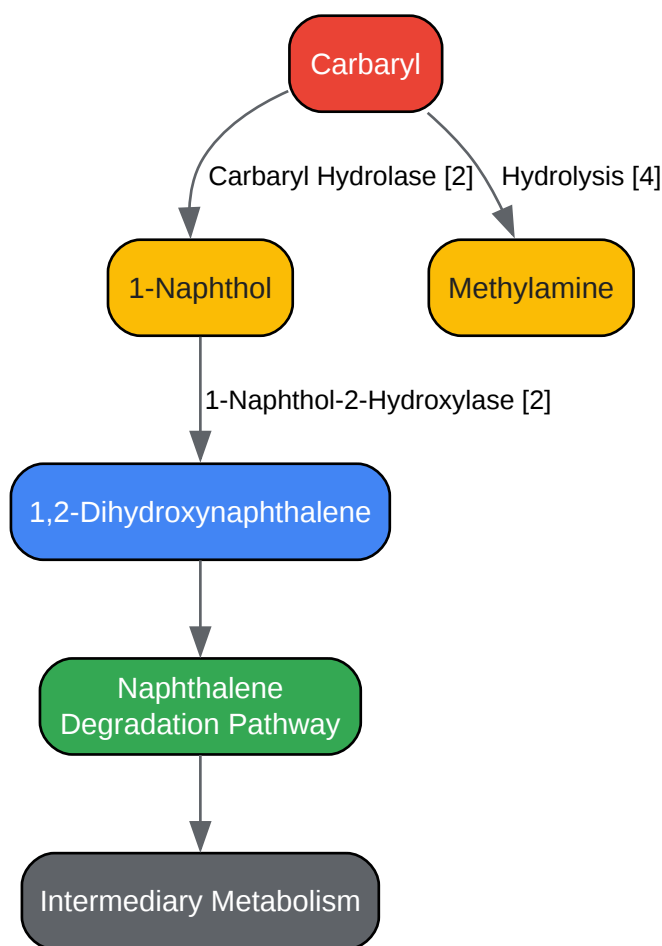
Performance Metric	Typical Values
Linearity Range	5 - 200 µg/kg[7] or 10 - 160 µg/kg[1][6] with R ² > 0.99
Limit of Detection (LOD)	0.05 - 0.08 ppb (µg/kg)[10]
Limit of Quantification (LOQ)	0.16 - 10 µg/kg[6][8][10]
Recovery	89% - 112%[6][10][11]
Precision (RSD%)	< 10-20%[11][12]

Mandatory Visualizations



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Caption: Experimental workflow for **Carbaryl** residue analysis.



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Caption: Microbial degradation pathway of **Carbaryl**.^{[13][14]}

Conclusion

The described HPLC-MS/MS method, combined with the QuEChERS sample preparation protocol, provides a robust, sensitive, and reliable approach for the quantification of **Carbaryl** residues in various matrices. The method demonstrates excellent performance characteristics, including high recovery, good linearity, and low limits of detection, making it suitable for routine monitoring and regulatory compliance testing.

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